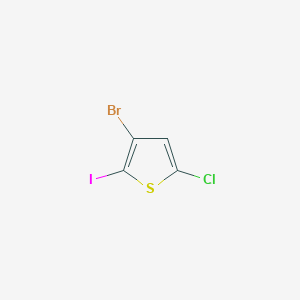![molecular formula C30H31N5O4S B2772527 N-[(furan-2-yl)methyl]-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide CAS No. 1219372-20-9](/img/structure/B2772527.png)
N-[(furan-2-yl)methyl]-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(furan-2-yl)methyl]-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide is a useful research compound. Its molecular formula is C30H31N5O4S and its molecular weight is 557.67. The purity is usually 95%.
BenchChem offers high-quality N-[(furan-2-yl)methyl]-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(furan-2-yl)methyl]-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Use in Cancer Chemotherapy and Malaria
The compound's analogues have been evaluated as inhibitors of the enzyme NQO2 (NRH: quinone oxidoreductase 2), which is of potential use in cancer chemotherapy and malaria. Non-symmetrical furan amidines, similar in structure, have been shown to be potent inhibitors of NQO2 (Alnabulsi et al., 2018).
Antiprotozoal Agents
Related compounds have been developed as antiprotozoal agents. These include imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which have shown significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).
Corrosion Inhibition
Amino acid compounds structurally related to the query compound have been synthesized and studied as corrosion inhibitors for steel in acidic solutions. Such applications demonstrate the compound's potential in industrial contexts (Yadav et al., 2015).
Antimicrobial Activities
Various derivatives of the compound have exhibited antimicrobial properties. For instance, some compounds have been studied for their effects on brain monoamine oxidase (MAO) activity and have shown to inhibit serotonin deamination. Additionally, certain compounds displayed moderate therapeutic effects in models of grafted mouse tumors (Markosyan et al., 2008).
Antitubercular Agents
Hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from related compounds have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis, demonstrating potential use as antitubercular agents (Kantevari et al., 2011).
Antibacterial and Antiurease Activities
Some derivatives have been evaluated for their antibacterial, antiurease, and antioxidant activities, indicating their potential for diverse biological applications (Sokmen et al., 2014).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[3-oxo-2-[3-oxo-3-(2-phenylethylamino)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O4S/c1-2-25(28(37)32-19-21-11-8-18-39-21)40-30-34-23-13-7-6-12-22(23)27-33-24(29(38)35(27)30)14-15-26(36)31-17-16-20-9-4-3-5-10-20/h3-13,18,24-25H,2,14-17,19H2,1H3,(H,31,36)(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFVHMZUPVFAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

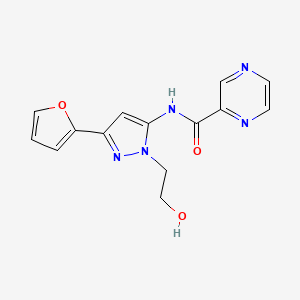
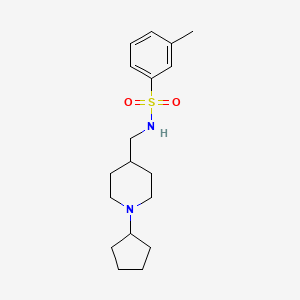
![3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2772447.png)
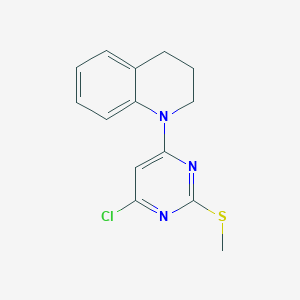

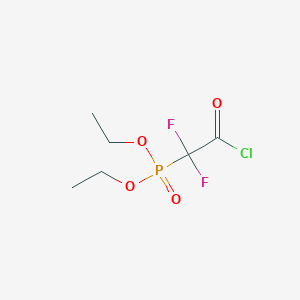
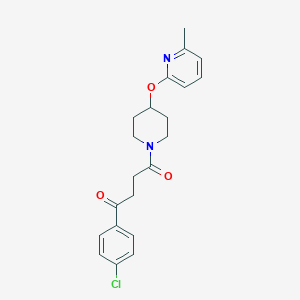
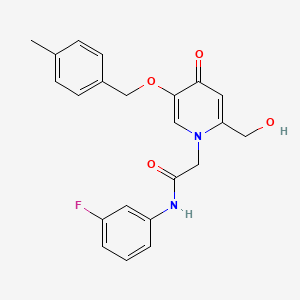
![(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2772456.png)
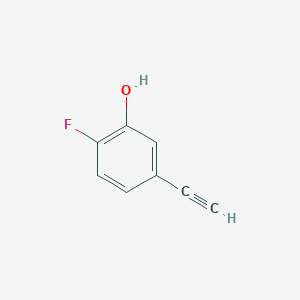

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2772461.png)
![2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2772463.png)
